Denv-IN-7 vs. Baicalein: 341-Fold Superior DENV2 Antiviral Potency
Denv-IN-7 (compound 5d) achieves an EC50 of 70 nM against DENV2 in infected LLC/MK2 cells, compared to the unmodified parent flavone baicalein (compound 5a), which exhibits an EC50 of 23.9 μM in the same assay system . This represents a 341-fold improvement in antiviral potency. The structural basis for this differentiation is the tri-propionate ester substitution on the A-ring (R2, R3, R4 = OPp), which replaces the hydroxyl groups present in baicalein . At 10 μM, Denv-IN-7 maintains 90% viral inhibition and 83.79% cell viability, demonstrating that the potency gain is not accompanied by increased cytotoxicity .
| Evidence Dimension | Anti-DENV2 potency (EC50) |
|---|---|
| Target Compound Data | 0.070 ± 0.015 μM (70 nM) |
| Comparator Or Baseline | Baicalein (5a): 23.9 μM |
| Quantified Difference | 341-fold lower EC50 (more potent) |
| Conditions | DENV2-infected LLC/MK2 cells; 72-hour treatment |
Why This Matters
This fold-improvement quantifies the minimum potency sacrifice a user would accept if substituting with unmodified flavone scaffolds, establishing Denv-IN-7 as essential for assays requiring low-nanomolar DENV2 inhibition.
- [1] Jongkon N, Seetaha S, Taychaworaditsakul W, et al. Design, synthesis, in vitro, in silico, and SAR studies of flavone analogs towards anti-dengue activity. Sci Rep. 2022;12:21646. Table 1, compounds 5a and 5d. View Source
